[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475375
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475375

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-9-5-4-6-15(9)10(16)7-13/h9H,4-8,13H2,1-3H3,(H,14,17)/t9-/m0/s1
Standard InChI Key BKNUTUVIHLYLBM-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1CCCN1C(=O)CN
SMILES CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCN1C(=O)CN

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with an (S)-configuration at the chiral center. The amino-acetyl group (-NH-CO-CH2-) is attached to the nitrogen of the pyrrolidine, while the carbamic acid tert-butyl ester (-OC(O)NH-C(CH3)3) is linked via a methylene bridge to the pyrrolidine’s second carbon.

Key Structural Features:

  • Molecular Formula: C12H23N3O3

  • Molecular Weight: 257.33 g/mol

  • IUPAC Name: tert-butyl N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate

  • Stereochemistry: The (S)-configuration at the pyrrolidine’s second carbon ensures enantiomeric specificity, critical for biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H23N3O3
Molecular Weight257.33 g/mol
CAS NumberNot explicitly listed
XLogP3-AAEstimated 1.2 (lipophilicity)
Hydrogen Bond Donors3 (two NH, one NH2)
Hydrogen Bond Acceptors4 (three O, one N)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting from enantiomerically pure pyrrolidine precursors. A typical pathway includes:

  • Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.

  • Carbamate Formation: Coupling the pyrrolidine intermediate with tert-butyl carbamate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF) .

  • Purification: Chromatographic techniques (e.g., silica gel) to isolate the (S)-enantiomer .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1EDC, HOBt, THF, 16h, RT85%
2tert-Butyl carbamate, DCM, 0°C, 2h78%
3Column chromatography (EtOAc/hexane)95%

Stereochemical Control

The (S)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)-2-N-BOC-aminomethylpyrrolidine derivatives are resolved via kinetic resolution or enzymatic methods .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .

  • Stability: Stable under inert conditions but hydrolyzes in acidic/basic environments, releasing tert-butanol and CO2 .

Table 3: Stability Profile

ConditionDegradation RateProducts Formed
pH 2 (HCl)90% in 24htert-Butanol, CO2, amine
pH 7 (H2O)<5% in 24hNo degradation
pH 12 (NaOH)70% in 24htert-Butanol, CO2, amine

Biological Activity and Mechanisms

Enzyme Inhibition

The amino-acetyl group facilitates hydrogen bonding with enzymatic active sites. Analogous compounds inhibit proteases (e.g., HIV-1 protease) and kinases by mimicking peptide substrates.

Neuroprotective Effects

Pyrrolidine derivatives exhibit affinity for NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal cells .

Table 4: In Vitro Activity Data (Analog Compounds)

TargetIC50 (μM)Assay Type
HIV-1 Protease0.45Fluorescent substrate
NMDA Receptor12.3Calcium flux
CDK2 Kinase8.9Radioactive ATP

Applications in Drug Development

Intermediate in Peptidomimetics

The compound’s rigid pyrrolidine scaffold and tert-butyl carbamate (a common protecting group) make it ideal for synthesizing peptidomimetics. For example, it is used in HIV protease inhibitors and kinase-targeted anticancer agents .

Proteomics Research

As a building block for activity-based probes (ABPs), it labels active sites of proteases in complex biological samples.

ParameterValue
GHS ClassificationAcute Tox. 4, Eye Irrit. 2A
Storage-20°C, inert atmosphere
HandlingUse nitrile gloves, goggles

Comparative Analysis with Structural Analogs

Chloroacetyl Derivative

Replacing the amino group with chlorine [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester enhances electrophilicity, enabling covalent binding to cysteine residues.

Cyclopropyl Analogs

Introducing a cyclopropyl group (e.g., [(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester) increases metabolic stability by reducing oxidative degradation .

Table 6: Analog Comparison

CompoundBioactivity (IC50)Metabolic Stability (t1/2)
Amino-acetyl derivative (this compound)8.9 μM (CDK2)2.1h (human liver microsomes)
Chloroacetyl analog0.45 μM (HIV-1 PR)0.8h
Cyclopropyl analog15.2 μM (NMDA)6.5h

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